2-Bromo-5-(2-cyanophenoxy)benzyl acetate
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Overview
Description
2-Bromo-5-(2-cyanophenoxy)benzyl acetate is an organic compound with the molecular formula C16H12BrNO3 It is a derivative of benzyl acetate, where the benzyl group is substituted with a bromine atom and a cyanophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-cyanophenoxy)benzyl acetate typically involves the reaction of 2-bromo-5-hydroxybenzyl acetate with 2-cyanophenol in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control of temperature and pressure. The product is then purified using industrial-scale purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-cyanophenoxy)benzyl acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl acetates with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Amino-substituted benzyl acetates.
Scientific Research Applications
2-Bromo-5-(2-cyanophenoxy)benzyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-cyanophenoxy)benzyl acetate involves its interaction with specific molecular targets. The bromine atom and the cyano group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(4-cyanophenoxy)benzyl acetate: Similar structure but with the cyano group in a different position.
2-Bromo-5-(3-cyanophenoxy)benzyl acetate: Another positional isomer with the cyano group in the meta position.
Uniqueness
The ortho position of the cyano group relative to the phenoxy group provides distinct steric and electronic effects, making it a valuable compound for targeted chemical synthesis and research .
Properties
Molecular Formula |
C16H12BrNO3 |
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Molecular Weight |
346.17 g/mol |
IUPAC Name |
[2-bromo-5-(2-cyanophenoxy)phenyl]methyl acetate |
InChI |
InChI=1S/C16H12BrNO3/c1-11(19)20-10-13-8-14(6-7-15(13)17)21-16-5-3-2-4-12(16)9-18/h2-8H,10H2,1H3 |
InChI Key |
XTSNOXAACPIEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)OC2=CC=CC=C2C#N)Br |
Origin of Product |
United States |
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